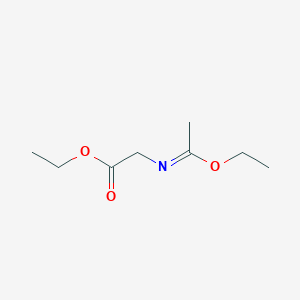
3-甲磺酰基吡啶
描述
Synthesis Analysis
The synthesis of 3-Methanesulfonyl-pyridine and related compounds has been explored in various studies. For instance, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been investigated for their potential as HMG-CoA reductase inhibitors, highlighting the compound's relevance in medicinal chemistry (Watanabe et al., 1997). Furthermore, efficient synthesis methods for related compounds, emphasizing the chemical's foundational role in creating complex molecules, have been reported (Sankar, Mahalakshmi, & Balasubramanian, 2013).
Molecular Structure Analysis
The molecular structure of N-3-Pyridinyl-methanesulfonamide and its coordination in complex molecules have been determined through crystallography, offering insights into the molecular conformation and interactions within crystalline structures (Dodoff, Varga, & Kovala‐Demertzi, 2004). Such structural analyses are crucial for understanding the reactivity and potential applications of 3-Methanesulfonyl-pyridine derivatives.
Chemical Reactions and Properties
3-Methanesulfonyl-pyridine undergoes various chemical reactions, including sulfonation, which has been demonstrated as a selective route for producing methanesulfonic acid from methane, illustrating the compound's role in industrial chemistry and the potential for direct functionalization of methane (Díaz-Urrutia & Ott, 2019).
Physical Properties Analysis
Studies on compounds like pyridinium methanesulfonate have investigated their crystal structure and phase transitions, providing detailed insights into the physical properties of these molecules. Such research is essential for applications that require precise control over material properties (Jesariew & Ilczyszyn, 2017).
Chemical Properties Analysis
The chemical properties of 3-Methanesulfonyl-pyridine derivatives, such as their ability to act as intermediates in the synthesis of complex molecules or as ligands for metal coordination, highlight the compound's versatility in organic chemistry and materials science (Jacobs, Chan, & O'Connor, 2013).
科学研究应用
-
Medicinal Chemistry
- Pyridine derivatives play a crucial role in medicinal chemistry . They are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
- One specific application is the development of β-secretase inhibitors possessing a pyridine scaffold for the treatment of Alzheimer’s disease . The inhibitors were designed using an in-silico conformational structure-based design .
- The results of this application have shown promise in the development of anti-Alzheimer’s drugs .
-
Chemical Reactions
- Pyridine derivatives are also used as catalysts in chemical reactions . Magnetically recoverable nano-catalysts, which can be readily separated from the reaction medium using an external magnet, have been employed in the synthesis of pyridine derivatives .
- The high surface area, simple preparation, and modification are among the major advantages of these catalysts .
- The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
-
Agrochemical and Pharmaceutical Ingredients
-
Commercial Applications
- Pyridine derivatives have been commercially important since the early twentieth century . They find application in market areas where bioactivity is important, such as in medicinal drugs and in agricultural products .
- Pyridines also have significant market applications outside the realm of bioactive ingredients. For instance, polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function, rather than for any bioactivity .
- Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .
-
Agrochemical and Pharmaceutical Compounds
- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure .
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
-
Electron-Withdrawing Substituents
- Electron-withdrawing substituents can also reduce pyridine basicity and nucleophilicity . For example, 2,6-Dichloropyridine is sterically hindered and also contains strong electron-withdrawing substituents . As such, it cannot be titrated by acid, even by using extremely acidic media such as perchloric .
-
Heterocyclic Compounds
- Pyridines, dihydropyridines, and piperidines are the pillar of medicinal chemistry research . They possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
- Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
-
Mesylating Agent
安全和危害
The safety data sheet for 3-Methanesulfonyl-pyridine indicates that it is for R&D use only and not for medicinal, household, or other use5. It is important to handle this compound with appropriate safety measures. However, detailed safety and hazard information is not available in the literature.
未来方向
The future directions for 3-Methanesulfonyl-pyridine are not well documented in the literature. However, pyrimidine and its derivatives, which are structurally similar to 3-Methanesulfonyl-pyridine, have been reported to exhibit diverse types of biological and pharmaceutical activities6. This suggests that 3-Methanesulfonyl-pyridine might also have potential applications in medicinal chemistry.
属性
IUPAC Name |
3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAPNSHGPNDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329036 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-pyridine | |
CAS RN |
52693-61-5 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


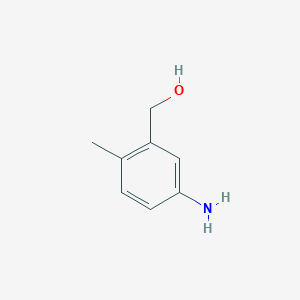
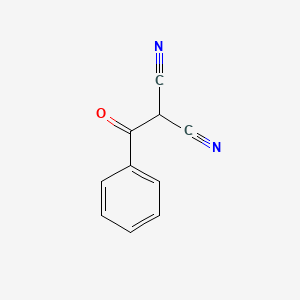
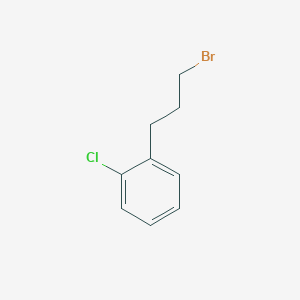
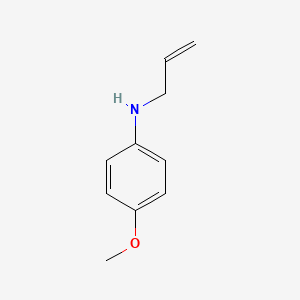
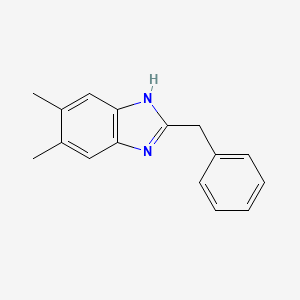
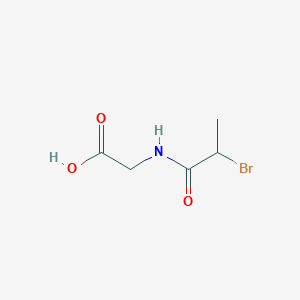

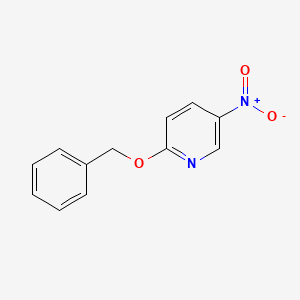
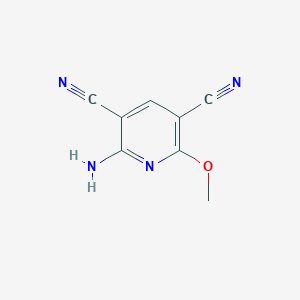
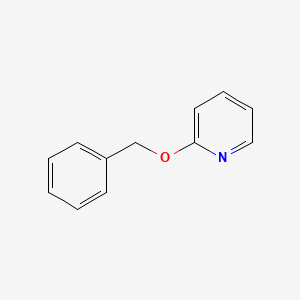
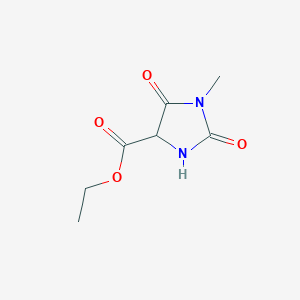
![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
